N-[1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]-4-METHYLBENZAMIDE
Overview
Description
N-[1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]-4-METHYLBENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a benzodiazole ring, and a methylbenzamide moiety. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-[1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]-4-METHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxyaniline with o-phenylenediamine to form the benzodiazole ring. This intermediate is then coupled with 4-methylbenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
N-[1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Preliminary studies suggest its potential use in treating diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-[1-(2-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-5-YL]-4-METHYLBENZAMIDE can be compared with other benzodiazole derivatives such as:
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: Known for its leishmanicidal activity.
1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione: Used as a ligand in coordination chemistry.
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: Exhibits significant biological activities. The uniqueness of this compound lies in its specific structural features and its potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)benzimidazol-5-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-7-9-16(10-8-15)22(26)24-17-11-12-19-18(13-17)23-14-25(19)20-5-3-4-6-21(20)27-2/h3-14H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOYPXABVBFHLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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